molecular formula C9H10ClNOS B5799610 2-[(4-chlorobenzyl)thio]acetamide

2-[(4-chlorobenzyl)thio]acetamide

Cat. No. B5799610
M. Wt: 215.70 g/mol
InChI Key: NSWUIFGNCZDFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-chlorobenzyl)thio]acetamide” is a chemical compound that is part of a collection of rare and unique chemicals . It is provided to early discovery researchers, and Sigma-Aldrich, the provider, does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, such as “2-[(4-chlorobenzyl)thio]acetamide”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Properties

These compounds have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anti-Psychotic Properties

“2-[(4-chlorobenzyl)thio]acetamide” and similar compounds have been found to have anti-psychotic properties . This suggests potential applications in the treatment of psychiatric disorders.

Anti-Arrhythmic Properties

These compounds have also been found to have anti-arrhythmic properties . This suggests potential applications in the treatment of heart rhythm disorders.

Anti-Anxiety Properties

“2-[(4-chlorobenzyl)thio]acetamide” and similar compounds have been found to have anti-anxiety properties . This suggests potential applications in the treatment of anxiety disorders.

Anti-Fungal Properties

These compounds have been found to have anti-fungal properties . This suggests potential applications in the treatment of fungal infections.

Anti-Microbial Properties

“2-[(4-chlorobenzyl)thio]acetamide” and similar compounds have been found to have anti-microbial properties . This suggests potential applications in the treatment of microbial infections.

Anti-Cancer Properties

These compounds have been found to have anti-cancer properties . This suggests potential applications in the treatment of cancer.

Safety and Hazards

Sigma-Aldrich, the provider of “2-[(4-chlorobenzyl)thio]acetamide”, sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have shown antitumor activity

Mode of Action

The exact mode of action of 2-[(4-chlorobenzyl)thio]acetamide is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been found to exhibit antitumor activity The mechanism of action typically involves interaction with cellular targets, leading to changes in cell function and potentially cell death

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways related to cell proliferation and survival

Result of Action

Similar compounds have demonstrated antitumor activity, suggesting that this compound may also have potential effects on cell proliferation and survival

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNOS/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWUIFGNCZDFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorobenzyl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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